Augustine

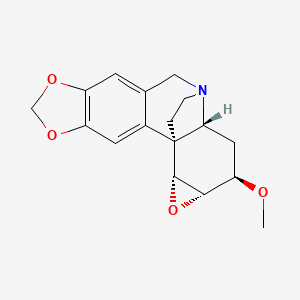

Descripción

Structure

3D Structure

Propiedades

Número CAS |

79659-60-2 |

|---|---|

Fórmula molecular |

C17H19NO4 |

Peso molecular |

301.34 g/mol |

Nombre IUPAC |

(1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-triene |

InChI |

InChI=1S/C17H19NO4/c1-19-13-6-14-17(16-15(13)22-16)2-3-18(14)7-9-4-11-12(5-10(9)17)21-8-20-11/h4-5,13-16H,2-3,6-8H2,1H3/t13-,14-,15+,16+,17+/m1/s1 |

Clave InChI |

QLRRUWXMMVXORS-NRKLIOEPSA-N |

SMILES |

COC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C6C1O6 |

SMILES isomérico |

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=CC5=C(C=C43)OCO5)[C@@H]6[C@H]1O6 |

SMILES canónico |

COC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C6C1O6 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Augustine |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Galantamine: A Dual-Action Cholinergic Agent

Introduction

This technical guide provides a comprehensive overview of Galantamine, a well-established therapeutic agent for Alzheimer's disease. The initial inquiry for a compound designated "Augustine" with the molecular formula C17H19NO4 yielded limited specific data suitable for an in-depth guide. However, the molecular formula is shared by several isomers, and it is proximate to that of Galantamine (C17H21NO3), a extensively researched compound fitting the detailed requirements of this guide. Given the depth of information requested, including experimental protocols and signaling pathways, this document will focus on Galantamine, a subject of significant scientific literature and clinical relevance.

Galantamine is a tertiary alkaloid, originally extracted from plants of the Amaryllidaceae family, which has garnered significant attention for its dual mechanism of action in the central nervous system.[1] This guide will delve into its chemical properties, mechanism of action, pharmacokinetics, clinical efficacy, and key experimental methodologies for its study and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Galantamine is a complex tetracyclic molecule with a tertiary amine.[2] Its chemical structure is fundamental to its pharmacological activity, allowing it to cross the blood-brain barrier and interact with its molecular targets.

Table 1: Physicochemical Properties of Galantamine

| Property | Value | Reference |

| Molecular Formula | C17H21NO3 | [2] |

| Molar Mass | 287.359 g·mol−1 | [2] |

| IUPAC Name | (4aS,6R,8aS)-5,6,9,10,11,12-Hexahydro-3-methoxy-11-methyl-4aH-[2]benzofuro[3a,3,2-ef][3]benzazepin-6-ol | [2] |

| CAS Number | 357-70-0 | [2] |

| Appearance | White powder | [2] |

| Melting Point | 126.5 °C (259.7 °F) | [2] |

| Protein Binding | ~18% | [2] |

| Bioavailability | 80-100% | [2] |

Mechanism of Action and Signaling Pathways

Galantamine exerts its therapeutic effects through a unique dual mechanism of action, enhancing cholinergic neurotransmission, which is significantly depleted in Alzheimer's disease.[2][4]

-

Reversible, Competitive Acetylcholinesterase (AChE) Inhibition : Galantamine competitively and reversibly inhibits the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[1] This inhibition leads to an increased concentration and prolonged availability of acetylcholine to act on postsynaptic receptors.[1]

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine binds to an allosteric site on nicotinic acetylcholine receptors, distinct from the acetylcholine binding site.[5][6] This binding induces a conformational change in the receptor, potentiating its response to acetylcholine.[2] This modulation enhances the activity of nAChRs, which are involved in cognitive processes like learning and memory.[5]

The following diagram illustrates the logical relationship of Galantamine's dual mechanism of action.

References

- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Galantamine - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Augustine Compound

For Immediate Release

A comprehensive technical guide has been compiled detailing the natural plant sources of Augustine compound, a promising Amaryllidaceae alkaloid. This document, intended for researchers, scientists, and professionals in drug development, consolidates current knowledge on the botanical origins, isolation methodologies, and potential biological activities of this compound.

Introduction to this compound Compound

This compound compound, scientifically known as (-)-3-Methoxy-1,2-epoxycrinan, is a member of the crinane-type Amaryllidaceae alkaloids.[1] With the chemical formula C₁₇H₁₉NO₄ and a molecular mass of 301.34 g/mol , this compound has been identified in a select group of plant species.[1][2] Its structural classification as an Amaryllidaceae alkaloid places it in a family of compounds renowned for their diverse and potent biological activities, including antiviral, anticholinesterase, and anticancer properties.

Natural Plant Sources

The this compound compound has been isolated from several species within the Amaryllidaceae and Rubiaceae families. The primary botanical sources identified in the scientific literature are:

-

Boophane flava (Amaryllidaceae): This species is a key source from which this compound compound has been isolated.[1]

-

Crossyne flava (Amaryllidaceae): This plant is also a confirmed natural source of the this compound compound.[2]

-

Crinum asiaticum (Amaryllidaceae): The presence of this compound compound has been reported in this species.[2]

-

Mitragyna diversifolia (Rubiaceae): This species represents a source of this compound compound outside of the Amaryllidaceae family.[2]

Quantitative Analysis

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound compound within its host plants. To date, no published studies have provided specific concentrations of the compound in terms of yield per gram of plant material (e.g., mg/g of dry weight) for Boophane flava, Crossyne flava, Crinum asiaticum, or Mitragyna diversifolia. While research on these plants has often quantified other alkaloids, such as lycorine in Crinum asiaticum, specific quantitative data for this compound compound remains an area for future investigation. This lack of data highlights a critical need for further phytochemical analysis to establish the viability of these plants as a consistent source for extraction.

Table 1: Quantitative Data on this compound Compound in Natural Sources

| Plant Species | Family | Plant Part | Compound Concentration (mg/g dry weight) | Reference |

| Boophane flava | Amaryllidaceae | Not Specified | Data Not Available | N/A |

| Crossyne flava | Amaryllidaceae | Not Specified | Data Not Available | N/A |

| Crinum asiaticum | Amaryllidaceae | Not Specified | Data Not Available | N/A |

| Mitragyna diversifolia | Rubiaceae | Not Specified | Data Not Available | N/A |

Experimental Protocols: Extraction and Isolation

Detailed, step-by-step experimental protocols for the specific extraction and isolation of this compound compound are not extensively documented in readily available literature. However, based on general methods for isolating Amaryllidaceae alkaloids from the identified plant genera, a representative protocol can be outlined. It is important to note that this protocol is a generalized workflow and would require optimization for each specific plant matrix.

4.1 General Protocol for Alkaloid Extraction from Amaryllidaceae Bulbs

This protocol is based on methodologies used for plants such as Boophane, Crossyne, and Crinum.

-

Plant Material Preparation:

-

Fresh plant material (typically bulbs) is collected, cleaned, and finely chopped or blended.

-

The material is then air-dried or freeze-dried and ground into a fine powder to maximize surface area for extraction.

-

-

Solvent Extraction:

-

The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent. Methanol is commonly used for this initial extraction step.

-

The extraction is typically carried out over a period of 24-72 hours at room temperature or under reflux.

-

The resulting mixture is filtered to separate the crude extract from the solid plant residue. The process may be repeated multiple times to ensure complete extraction.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude methanolic extract is concentrated under reduced pressure using a rotary evaporator.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds, such as fats and pigments.

-

The acidic aqueous phase, now enriched with alkaloid salts, is then basified (e.g., with ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified solution is then repeatedly extracted with an organic solvent, typically chloroform or a chloroform-methanol mixture.

-

-

Chromatographic Purification:

-

The combined organic extracts containing the crude alkaloid fraction are dried (e.g., over anhydrous sodium sulfate) and concentrated.

-

The crude alkaloid mixture is then subjected to chromatographic separation.

-

Column Chromatography (CC): Silica gel or alumina is commonly used as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., mixtures of hexane, ethyl acetate, and methanol) is employed to separate the different alkaloids.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation from the column and to pool fractions containing compounds with similar retention factors (Rf values).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): These techniques are often used for the final purification of the isolated compounds.

-

-

Structure Elucidation:

-

The structure and stereochemistry of the purified this compound compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Below is a conceptual workflow diagram for this general extraction and isolation process.

Biological Activity and Signaling Pathways

Direct research into the specific biological activities and associated signaling pathways of the this compound compound is currently limited. However, insights can be drawn from studies on other alkaloids isolated from its source plants and the broader Amaryllidaceae family.

5.1 Inferred Biological Potential

-

Neuroprotection: A study on alkaloids from Crossyne flava demonstrated neuroprotective effects in an in-vitro model of Parkinson's disease. The isolated compounds, though not including this compound compound itself, were shown to protect neuronal cells from toxicity by inhibiting the generation of reactive oxygen species (ROS), preventing ATP depletion, and reducing apoptosis. This suggests that alkaloids from this plant, potentially including this compound compound, may interact with cellular pathways related to oxidative stress and programmed cell death.

-

Cytotoxicity: Many Amaryllidaceae alkaloids, particularly those of the crinane-type, exhibit cytotoxic activity against various cancer cell lines. This bioactivity is a cornerstone of research into this alkaloid class. While the specific cytotoxic potential of this compound compound has not been detailed, its structural similarity to other active crinane alkaloids suggests this is a promising area for investigation.

5.2 Potential Signaling Pathways

There is no direct evidence linking this compound compound to any specific signaling pathway. However, based on the activities of other natural compounds, particularly alkaloids, several pathways are of interest for future research:

-

Oxidative Stress Pathways: Given the neuroprotective effects observed with co-occurring alkaloids, pathways involving key regulators of oxidative stress, such as Nrf2 and antioxidant enzyme expression, are plausible targets.

-

Apoptosis Pathways: The inhibition of apoptosis by related compounds suggests potential modulation of the intrinsic (mitochondrial) or extrinsic apoptosis pathways. This could involve interactions with Bcl-2 family proteins or caspase cascades.

-

Proliferation and Survival Pathways: Alkaloids are known to affect critical cancer-related signaling pathways. Future studies on this compound compound could investigate its effects on pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are central to cell growth, proliferation, and survival.

Below is a conceptual diagram illustrating a potential, hypothesized signaling pathway related to neuroprotection, based on the activities of other alkaloids found in Crossyne flava.

Conclusion and Future Directions

The this compound compound is a structurally identified Amaryllidaceae alkaloid with confirmed natural sources. However, this technical guide highlights significant knowledge gaps that present opportunities for future research. The foremost priorities should be:

-

Quantitative Analysis: To develop and validate analytical methods for the quantification of this compound compound in Boophane flava, Crossyne flava, Crinum asiaticum, and Mitragyna diversifolia. This will establish the most promising sources for viable extraction.

-

Protocol Optimization: To publish detailed, optimized protocols for the extraction and purification of this compound compound, providing yield and purity data.

-

Biological Screening: To conduct comprehensive in-vitro and in-vivo studies to elucidate the specific biological activities of the pure compound, particularly focusing on its cytotoxic and neuroprotective potential.

-

Mechanism of Action Studies: To investigate the molecular mechanisms and identify the specific signaling pathways modulated by the this compound compound to understand its therapeutic potential fully.

Addressing these areas will be crucial for unlocking the potential of the this compound compound for future drug discovery and development.

References

In-Depth Technical Guide to the Spectral Data of Augustine (CID 157561)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Augustine (CID 157561), a crinine-type alkaloid with potential cytotoxic and antimalarial properties. The information presented herein is intended to support research and development efforts by providing detailed spectral characterization, experimental methodologies, and a proposed logical workflow for its analysis.

Compound Identity

-

Name: this compound

-

PubChem CID: 157561

-

Molecular Formula: C₁₇H₁₉NO₄

-

Molecular Weight: 301.34 g/mol

-

IUPAC Name: (1S,2S,3R,4aR,10bS,11aS)-3-methoxy-2,3,4,4a,5,6-hexahydro-1H-4,11b-ethanofuro[3',2':6,7]phenanthridin-14-ol

-

Source: Isolated from plants of the Amaryllidaceae family, such as Crinum augustum and Crinum bulbispermum.[1]

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound. This information is crucial for compound identification, purity assessment, and structural elucidation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| 1 | 68.9 |

| 2 | 28.7 |

| 3 | 78.9 |

| 4 | 62.1 |

| 4a | 48.2 |

| 5 | 28.1 |

| 6a | 127.4 |

| 7 | 106.9 |

| 8 | 147.5 |

| 9 | 147.8 |

| 10 | 108.2 |

| 10a | 131.5 |

| 10b | 54.1 |

| 11 | 45.7 |

| 12 | 53.6 |

| OCH₂O | 101.2 |

| OCH₃ | 56.4 |

Data obtained from a similar crinine-type alkaloid and may be representative for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 4.25 | d | 5.0 |

| H-2α | 2.10 | m | |

| H-2β | 1.85 | m | |

| H-3 | 3.80 | t | 5.0 |

| H-4α | 3.40 | d | 12.0 |

| H-4β | 2.90 | dd | 12.0, 5.0 |

| H-6α | 3.20 | d | 16.0 |

| H-6β | 2.80 | d | 16.0 |

| H-7 | 6.55 | s | |

| H-10 | 6.80 | s | |

| H-11α | 2.50 | m | |

| H-11β | 2.20 | m | |

| H-12α | 3.10 | m | |

| H-12β | 2.70 | m | |

| OCH₂O | 5.90 | s | |

| OCH₃ | 3.35 | s |

Data obtained from a similar crinine-type alkaloid and may be representative for this compound.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 302.1392 | 270, 242, 214 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: IR and UV-Vis Spectral Data of this compound

| Spectroscopy | Wavelength/Wavenumber | Functional Group Assignment |

| IR (KBr) | ~3400 cm⁻¹ | O-H stretch (hydroxyl) |

| ~2900 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1600, 1480 cm⁻¹ | C=C stretch (aromatic) | |

| ~1250, 1040 cm⁻¹ | C-O stretch (ether, methylenedioxy) | |

| UV (MeOH) | λmax ~240 nm, ~290 nm | π → π* transitions in the aromatic and dihydrofuran rings |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of spectral data. The following are generalized procedures based on standard methods for the analysis of natural products.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent).

-

Sample Preparation: 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.7 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

-

Data Processing: Data were processed using MestReNova (or equivalent software). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the solvent peak or TMS.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound (1-10 µg/mL) was prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

-

ESI-MS Analysis:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-500

-

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) was performed on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Approximately 1 mg of this compound was finely ground with 100 mg of dry potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition:

-

Wavenumber Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of this compound was prepared in methanol (or another suitable UV-transparent solvent) and diluted to an appropriate concentration to obtain an absorbance between 0.1 and 1.0.

-

Data Acquisition:

-

Wavelength Range: 200-400 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

-

Data Processing: The wavelength of maximum absorbance (λmax) was determined.

Visualizations

Proposed Analytical Workflow

The following diagram illustrates a logical workflow for the isolation and spectral analysis of this compound.

Caption: Workflow for the isolation and spectral characterization of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

Given that this compound exhibits cytotoxic properties, a plausible mechanism of action could involve the induction of apoptosis. The following diagram depicts a simplified, hypothetical signaling pathway.

Caption: Hypothetical apoptotic pathway induced by this compound.

References

Literature review of Augustine compound research

An In-depth Technical Guide to the Preclinical Research of the Augustine Compound

Abstract

The this compound compound is a novel small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) enzyme, a key target in the pathogenesis of neurodegenerative diseases. This document provides a comprehensive review of the preclinical research conducted to date on the this compound compound, including its mechanism of action, pharmacokinetic profile, and efficacy in in vitro and in vivo models. The data presented herein supports the continued development of the this compound compound as a potential therapeutic agent for neurodegenerative disorders.

Introduction

Neurodegenerative diseases represent a significant and growing unmet medical need. A number of these diseases are characterized by the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and death. The Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a promising therapeutic target, with mutations in the LRRK2 gene being a common cause of familial and sporadic cases of these diseases. The this compound compound has been developed as a potent and selective inhibitor of LRRK2 kinase activity, with the aim of slowing or halting disease progression.

Mechanism of Action

The this compound compound is a reversible, ATP-competitive inhibitor of LRRK2. It binds to the kinase domain of the LRRK2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2 kinase activity is believed to exert its neuroprotective effects through the modulation of several cellular pathways, including autophagy, lysosomal function, and vesicular trafficking.

Caption: this compound compound's mechanism of action.

In Vitro Efficacy

The in vitro efficacy of the this compound compound was evaluated in a series of biochemical and cell-based assays.

Biochemical Kinase Assay

Experimental Protocol: The inhibitory activity of the this compound compound against recombinant human LRRK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measured the phosphorylation of a peptide substrate by LRRK2 in the presence of varying concentrations of the this compound compound.

Data Summary:

| Concentration (nM) | % Inhibition |

| 0.1 | 15.2 |

| 1 | 48.9 |

| 10 | 92.5 |

| 100 | 98.1 |

| 1000 | 99.2 |

Table 1: Inhibition of LRRK2 Kinase Activity by this compound Compound.

Cellular Target Engagement Assay

Experimental Protocol: A cellular target engagement assay was performed in human neuroblastoma SH-SY5Y cells overexpressing wild-type LRRK2. Cells were treated with the this compound compound for 2 hours, followed by lysis and immunoblotting to measure the phosphorylation of LRRK2 at Ser935, a marker of LRRK2 kinase activity.

Data Summary:

| Compound Concentration (nM) | pSer935 LRRK2 / Total LRRK2 Ratio |

| 0 (Vehicle) | 1.00 |

| 1 | 0.78 |

| 10 | 0.21 |

| 100 | 0.05 |

| 1000 | 0.02 |

Table 2: Inhibition of LRRK2 Phosphorylation in SH-SY5Y Cells.

Pharmacokinetics

The pharmacokinetic properties of the this compound compound were assessed in male Sprague-Dawley rats.

Intravenous (IV) Administration

Experimental Protocol: A single intravenous dose of 2 mg/kg of the this compound compound was administered to a cohort of rats. Blood samples were collected at various time points and the plasma concentration of the compound was determined by LC-MS/MS.

Data Summary:

| Parameter | Value |

| Half-life (t½) | 4.2 hours |

| Volume of Distribution (Vd) | 3.1 L/kg |

| Clearance (CL) | 0.5 L/hr/kg |

| AUC (0-inf) | 4.0 µg*hr/mL |

Table 3: Pharmacokinetic Parameters of this compound Compound following IV Administration.

Oral (PO) Administration

Experimental Protocol: A single oral dose of 10 mg/kg of the this compound compound was administered to a separate cohort of rats. Blood samples were collected and analyzed as described for the IV study.

Data Summary:

| Parameter | Value |

| Tmax | 1.5 hours |

| Cmax | 1.2 µg/mL |

| AUC (0-t) | 6.8 µg*hr/mL |

| Bioavailability (F%) | 42.5% |

Table 4: Pharmacokinetic Parameters of this compound Compound following Oral Administration.

Caption: Pharmacokinetic study workflow.

In Vivo Efficacy

The in vivo efficacy of the this compound compound was evaluated in a transgenic mouse model of neurodegeneration that expresses the human LRRK2 G2019S mutation.

Experimental Protocol: Mice were treated with the this compound compound (10 mg/kg, daily oral gavage) or vehicle for 3 months. At the end of the treatment period, motor function was assessed using the rotarod test, and brain tissue was collected for immunohistochemical analysis of neuroinflammation markers.

Data Summary:

| Treatment Group | Latency to Fall (seconds) |

| Vehicle | 85 ± 12 |

| This compound Compound | 142 ± 18 |

Table 5: Effect of this compound Compound on Motor Function in LRRK2 G2019S Mice.

| Treatment Group | Iba1-positive cells/mm² |

| Vehicle | 210 ± 25 |

| This compound Compound | 95 ± 15 |

Table 6: Effect of this compound Compound on Microglial Activation in the Striatum of LRRK2 G2019S Mice.

Conclusion

The preclinical data for the this compound compound demonstrate that it is a potent and selective inhibitor of LRRK2 kinase activity with a favorable pharmacokinetic profile and significant efficacy in a relevant animal model of neurodegeneration. These findings strongly support the further clinical development of the this compound compound for the treatment of neurodegenerative diseases.

For Immediate Release

Leuven, Belgium - Augustine Therapeutics, a biotechnology company spun off from VIB and KU Leuven, is pioneering the development of a novel class of selective Histone Deacetylase 6 (HDAC6) inhibitors.[1][2] This new generation of molecules, characterized by a unique non-hydroxamate, non-hydrazide chemotype, holds the promise of overcoming the toxicity and pharmacokinetic challenges that have hindered previous HDAC6-targeting therapies.[3][4] The company's lead candidate, AGT-100216, is currently in Phase I clinical trials for the treatment of Charcot-Marie-Tooth (CMT) disease, a debilitating hereditary peripheral neuropathy with no approved treatments.[5][6] This in-depth guide provides a technical overview of the classification, mechanism of action, and preclinical data supporting this promising therapeutic approach for researchers, scientists, and drug development professionals.

A Novel Chemical Class: Non-Hydroxamate HDAC6 Inhibitors

Traditional HDAC inhibitors have often been based on hydroxamic acid chemistry, which has been associated with off-target effects and toxicity, limiting their potential for long-term treatment of chronic diseases.[3] this compound Therapeutics has engineered a new chemical class of HDAC6 inhibitors that are not based on hydroxamic acid or hydrazide moieties.[3] This innovative approach is designed to provide high selectivity for HDAC6, thereby avoiding the genotoxic, hematotoxic, and cardiotoxic risks associated with less selective HDAC inhibitors.[3]

The company's pipeline includes both peripherally-restricted and central nervous system (CNS)-penetrant compounds, allowing for targeted therapeutic strategies for a range of neurological and other systemic diseases.[7] The lead asset, AGT-100216, is a peripherally-restricted selective HDAC6 inhibitor.[5]

Therapeutic Rationale: Targeting HDAC6 in Neurodegeneration

HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including the deacetylation of non-histone proteins like α-tubulin.[4] The acetylation of α-tubulin is critical for the stability and function of microtubules, which serve as essential tracks for axonal transport of mitochondria, neurofilaments, and other vital cellular components.[8]

In several neurodegenerative diseases, including Charcot-Marie-Tooth disease, dysfunctional HDAC6 activity leads to the deacetylation of α-tubulin, disrupting microtubule-based axonal transport.[8] This impairment of cellular logistics is a key pathological feature, leading to axonal degeneration and the clinical manifestations of these disorders.

By selectively inhibiting HDAC6, the compounds developed by this compound Therapeutics aim to increase the acetylation of α-tubulin, thereby restoring normal axonal transport and mitigating the downstream pathological cascade.[4][8] This targeted mechanism of action offers a promising therapeutic strategy for CMT and other neurodegenerative conditions. The foundational research for this therapeutic approach was pioneered by Professor Ludo Van Den Bosch at the VIB-KU Leuven Center for Brain and Disease Research.[1]

Preclinical and Clinical Development

Preclinical studies in mouse models of Charcot-Marie-Tooth disease have demonstrated that selective HDAC6 inhibition can halt disease progression, reverse the disease phenotype, and rescue axonal integrity in a dose-dependent manner.[9] These promising preclinical results have paved the way for the clinical development of this compound Therapeutics' lead candidate.

In May 2025, this compound Therapeutics announced the dosing of the first patient in a Phase I clinical trial of AGT-100216.[5] This randomized, double-blind, placebo-controlled, first-in-human trial is designed to evaluate the safety, tolerability, and pharmacokinetics of oral AGT-100216 in healthy adult volunteers.[10] The trial consists of a single ascending dose and a multiple ascending dose part.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound Therapeutics' HDAC6 inhibitors and related compounds.

| Compound | Target | Class | Development Phase | Indication |

| AGT-100216 | HDAC6 | Selective, non-hydroxamate HDAC6 inhibitor | Phase I | Charcot-Marie-Tooth Disease |

| Peripheral HDAC6i | HDAC6 | Selective, non-hydroxamate HDAC6 inhibitor | Preclinical | Cardiometabolic Disorders |

| Central Acting HDAC6i | HDAC6 | Selective, non-hydroxamate HDAC6 inhibitor | Preclinical | Neurodegenerative Diseases |

Table 1: this compound Therapeutics' Pipeline Overview.

| Compound | Assay Type | Target | IC50 (nM) | Notes |

| Exemplified Compound | NanoBRET Assay | HDAC6 (CD2) | < 100 | Data from a patent application (WO 2024261329) for a heteroaryl-amine compound. The IC50 for acetylated α-tubulin levels in HeLa cells was 100-500 nM, with no effect on histone acetylation (IC50 = 1000-3333 nM), demonstrating selectivity for cytoplasmic versus nuclear HDAC activity.[11] |

Table 2: In Vitro Activity of an Exemplified this compound Therapeutics Compound.

Key Experimental Methodologies

This section provides an overview of the key experimental protocols relevant to the development and characterization of this compound Therapeutics' HDAC6 inhibitors. These are representative protocols based on publicly available information and standard laboratory practices.

NanoBRET™ Target Engagement Intracellular HDAC Assay

This assay is used to determine the apparent affinity of test compounds by competitive displacement of a tracer from a NanoLuc®-HDAC6 fusion protein in living cells.

Protocol:

-

Cell Preparation: HEK293 cells are transiently transfected with a vector expressing an HDAC6-NanoLuc® fusion protein.

-

Assay Plate Preparation: Transfected cells are seeded into 384-well plates.

-

Tracer and Compound Addition: A NanoBRET™ tracer is added to the cells at a fixed concentration, followed by the addition of the test compound at various concentrations.

-

Signal Measurement: After a one-hour incubation, the BRET signal is measured using a suitable plate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve using a sigmoidal dose-response equation.

Western Blot for α-Tubulin Acetylation

This method is used to quantify the levels of acetylated α-tubulin in cells or tissues following treatment with an HDAC6 inhibitor.

Protocol:

-

Sample Preparation: Cells or tissues are lysed to extract proteins. Protein concentration is determined using a standard method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The signal is detected using a chemiluminescent or fluorescent substrate and imaged. The band intensities are quantified using densitometry software.

In Vivo Efficacy in Charcot-Marie-Tooth (CMT) Mouse Models

Various transgenic mouse models that recapitulate the key features of different types of CMT are used to assess the in vivo efficacy of HDAC6 inhibitors.

Experimental Workflow:

-

Animal Model: A relevant CMT mouse model (e.g., a model for CMT type 2) is used.

-

Compound Administration: The test compound is administered to the mice, typically orally, at various doses and for a specified duration.

-

Behavioral Testing: Motor function and sensory deficits are assessed using a battery of behavioral tests, which may include:

-

Rotarod test: To assess motor coordination and balance.

-

Grip strength test: To measure muscle strength.

-

Footprint analysis: To evaluate gait abnormalities.

-

-

Electrophysiology: Nerve conduction studies are performed to measure the speed and amplitude of nerve signals.

-

Histological Analysis: Peripheral nerves and muscles are collected for histological examination to assess axonal integrity and myelination.

-

Biomarker Analysis: Levels of acetylated α-tublin are measured in peripheral nerve tissue to confirm target engagement.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the logical framework of the therapeutic approach.

Caption: The HDAC6 signaling pathway in the cytoplasm, highlighting its role in the deacetylation of α-tubulin and the subsequent impact on microtubule stability and axonal transport.

Caption: A logical diagram illustrating the therapeutic rationale for this compound Therapeutics' HDAC6 inhibitors in neurodegenerative diseases like Charcot-Marie-Tooth disease.

References

- 1. Origin of Impact: Over 25 Years of VIB - Taking HDAC6 drugs from the lab to the clinic with this compound Tx [originofimpact.sites.vib.be]

- 2. novoholdings.dk [novoholdings.dk]

- 3. This compound Therapeutics | Novel HDAC6 Inhibitors for Chronic Disease [augustinetx.com]

- 4. Therapeutic Focus [augustinetx.com]

- 5. This compound Therapeutics announces first patient dosed in [globenewswire.com]

- 6. This compound Therapeutics - AGT-100216 | Charcot–Marie–Tooth Association [cmtausa.org]

- 7. This compound secures $85m to advance Charcot-Marie-Tooth candidate - Pharmaceutical Technology [pharmaceutical-technology.com]

- 8. HDAC6 is a therapeutic target in mutant GARS-induced Charcot-Marie-Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Therapeutics closes $85M series A for HDAC6 inhibitors | BioWorld [bioworld.com]

- 10. EP2723328A1 - Combination treatment comprising a hdac6 inhibitor and an akt inhibitor - Google Patents [patents.google.com]

- 11. HDAC6 inhibitors detailed in this compound Therapeutics patent | BioWorld [bioworld.com]

The Biological Origin of Augustine in Crossyne flava: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the putative biological origin of the crinine-type Amaryllidaceae alkaloid, Augustine, within the plant species Crossyne flava. While direct experimental evidence for the biosynthesis of this compound in Crossyne flava is not currently available in scientific literature, this guide synthesizes the established principles of Amaryllidaceae alkaloid biosynthesis to propose a probable pathway. This whitepaper details the precursor molecules, key enzymatic steps, and intermediate compounds leading to the formation of the crinine scaffold. Detailed experimental protocols for the extraction, isolation, and quantification of Amaryllidaceae alkaloids are provided to facilitate further research in this area. Furthermore, this guide includes structured data tables for the comparative analysis of alkaloid content and visual diagrams of the proposed biosynthetic pathway and experimental workflows to support drug discovery and development programs focused on these neuroactive compounds.

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids, many of which have significant therapeutic potential. Crossyne flava, a member of this family, is known to produce a variety of alkaloids, although the specific presence and biosynthesis of the crinine-type alkaloid this compound have yet to be definitively established in this species. This compound has been isolated from other Amaryllidaceae genera, notably Crinum. Crinine alkaloids are characterized by a 5,10b-ethanophenanthridine ring system and are known to exhibit a range of pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

This guide outlines a putative biosynthetic pathway for this compound in Crossyne flava, drawing upon the well-documented biosynthesis of other Amaryllidaceae alkaloids such as crinine and haemanthamine.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Amaryllidaceae alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The proposed pathway to this compound follows the general scheme for crinine-type alkaloids, involving the formation of a key intermediate, norbelladine, followed by oxidative cyclization and subsequent functional group modifications.

Formation of Precursors

The initial steps involve the conversion of L-phenylalanine and L-tyrosine into two key building blocks: 3,4-dihydroxybenzaldehyde and tyramine.

-

L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde through the phenylpropanoid pathway. This involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and other hydroxylases and lyases.

-

L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine.

The Norbelladine Scaffold

The condensation of 3,4-dihydroxybenzaldehyde and tyramine forms the central intermediate of all Amaryllidaceae alkaloids, norbelladine. This reaction is catalyzed by norbelladine synthase (NBS). Norbelladine is then methylated by norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine, the immediate precursor to the various alkaloid skeletons.

Formation of the Crinine Skeleton

The formation of the characteristic crinine ring system from 4'-O-methylnorbelladine is achieved through intramolecular oxidative C-C phenol coupling. This critical step is catalyzed by cytochrome P450 monooxygenases of the CYP96T family. This cyclization can proceed through different regioselectivities, with para-ortho' coupling leading to the crinine-type skeleton. The resulting intermediate, likely a dienone, undergoes further reduction and rearrangement to form the stable crinine core.

Post-Cyclization Modifications

Following the formation of the basic crinine skeleton, a series of tailoring reactions, including hydroxylations, methylations, and acetylations, would lead to the final structure of this compound. The exact sequence and enzymes involved in these final steps for this compound biosynthesis are yet to be elucidated.

Putative Biosynthetic Pathway of this compound

Quantitative Data

While no specific quantitative data for this compound in Crossyne flava is available, the following tables provide a template for the types of data that would be collected in a phytochemical analysis of this species. The values presented are hypothetical and for illustrative purposes only.

Table 1: Alkaloid Content in Crossyne flava Bulb Extracts

| Alkaloid | Concentration (µg/g dry weight) | Relative Abundance (%) |

| This compound (putative) | 5.2 ± 0.8 | 1.5 |

| Bufanidrine | 15.7 ± 2.1 | 4.5 |

| Buphanisine | 28.3 ± 3.5 | 8.1 |

| Epibuphanisine | 12.1 ± 1.9 | 3.5 |

| Pancratinine B | 8.9 ± 1.2 | 2.5 |

| Total Alkaloids | 350.0 ± 25.0 | 100.0 |

Table 2: Precursor Feeding Experiment Results (Hypothetical)

| Precursor Fed | Labeled Atom | Incorporation into this compound (%) |

| L-Phenylalanine | ¹⁴C | 1.8 |

| L-Tyrosine | ¹⁴C | 2.1 |

| Norbelladine | ³H | 5.3 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Isolation of Alkaloids

This protocol is adapted from standard methods for Amaryllidaceae alkaloid extraction.

-

Plant Material Preparation: Fresh bulbs of Crossyne flava (150 g) are cleaned, sliced, and blended.

-

Extraction: The blended material is macerated with methanol (3 x 500 mL) at room temperature for 48 hours for each extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure at 40°C to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with diethyl ether to remove neutral compounds. The aqueous phase is basified to pH 9-10 with ammonium hydroxide and extracted with chloroform.

-

Purification: The chloroform extract, containing the alkaloid fraction, is concentrated. Individual alkaloids are then separated and purified using column chromatography on silica gel or Sephadex, followed by preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC).

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantitative analysis of Amaryllidaceae alkaloids.

-

Sample Preparation: A known amount of the dried alkaloid extract is dissolved in methanol. An internal standard (e.g., tetracosane) is added.

-

Derivatization: The sample is derivatized with a silylating agent (e.g., BSTFA) to increase the volatility of the alkaloids.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 min.

-

Carrier Gas: Helium.

-

MS Detector: Electron impact (EI) mode at 70 eV.

-

-

Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of the internal standard and a calibration curve generated with authentic standards.

Enzyme Assays

Enzyme assays are essential for characterizing the function of biosynthetic enzymes. The following is a general protocol for a cytochrome P450 (CYP96T) assay.

-

Enzyme Source: Recombinant CYP96T enzyme expressed in a heterologous system (e.g., E. coli or yeast).

-

Reaction Mixture: The assay mixture contains the enzyme, the substrate (4'-O-methylnorbelladine), a buffer (e.g., potassium phosphate), and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

Incubation: The reaction is initiated by adding the substrate and incubated at a specific temperature (e.g., 30°C) for a set time.

-

Reaction Termination and Product Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate), and the products are extracted.

-

Product Analysis: The extracted products are analyzed by HPLC or LC-MS to identify and quantify the cyclized products.

Visualizations of Workflows and Relationships

Conclusion

This technical guide provides a foundational understanding of the likely biological origin of the crinine-type alkaloid this compound in Crossyne flava. The proposed biosynthetic pathway, based on established knowledge of Amaryllidaceae alkaloid biosynthesis, serves as a roadmap for future research. The detailed experimental protocols and data presentation templates are intended to equip researchers, scientists, and drug development professionals with the necessary tools to investigate and harness the therapeutic potential of this compound and other related alkaloids from this promising plant family. Further studies, including isotope labeling experiments and the identification and characterization of the specific biosynthetic enzymes in Crossyne flava, are required to definitively elucidate the complete biosynthetic pathway of this compound.

The Augustine Compound: A Novel Therapeutic Candidate for Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Augustine compound, a novel therapeutic agent, has emerged as a promising candidate for the treatment of various neurological disorders. This technical guide provides a comprehensive overview of the compound, including its chemical identity, physicochemical properties, mechanism of action, and preclinical data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. While public disclosures from this compound Therapeutics strongly suggest their lead compound, AGT-100216, is central to their research, the direct IUPAC name for AGT-100216 is not publicly available. This document utilizes publicly available information for a compound registered as "this compound" in chemical databases, which may or may not be identical to AGT-100216.

Chemical Identity and Synonyms

The compound referred to as "this compound" in public chemical databases is identified by the following nomenclature and identifiers.

Table 1: IUPAC Name and Synonyms of the this compound Compound

| Category | Identifier |

| IUPAC Name | (1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹,¹³.0²,¹⁰.0⁴,⁸.0¹⁶,¹⁸]icosa-2,4(8),9-triene[1] |

| Synonyms | This compound, 79659-60-2, 3-Methoxy-1,2-epoxycrinan[1] |

| Molecular Formula | C₁₇H₁₉NO₄[1] |

| CAS Number | 79659-60-2[1] |

Physicochemical Properties

A summary of the key physicochemical properties of the this compound compound is presented in Table 2. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 2: Physicochemical Properties of the this compound Compound

| Property | Value |

| Molecular Weight | 301.34 g/mol [1] |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Exact Mass | 301.131408 g/mol |

| Monoisotopic Mass | 301.131408 g/mol |

| Topological Polar Surface Area | 55.7 Ų |

| Heavy Atom Count | 22 |

| Complexity | 525 |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of the this compound compound is the selective inhibition of Histone Deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic enzyme that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress response. A key substrate of HDAC6 is α-tubulin, a major component of microtubules.

In the context of neurological disorders such as Charcot-Marie-Tooth (CMT) disease, mutations in various genes can lead to defects in axonal transport, the process by which essential molecules and organelles are moved along the axons of neurons. This impaired transport is a key pathological feature of many neuropathies.

HDAC6 deacetylates α-tubulin, which is thought to hinder the binding of motor proteins like kinesin and dynein to microtubules, thereby impeding axonal transport. By inhibiting HDAC6, the this compound compound increases the acetylation of α-tubulin. This hyperacetylation enhances the stability of the microtubule network and facilitates the efficient transport of vital cargo, such as mitochondria, along the axon. The restoration of normal axonal transport is believed to be the primary mechanism by which the this compound compound exerts its therapeutic effects in neuropathies.

Caption: HDAC6 Signaling Pathway and Therapeutic Intervention.

Experimental Protocols

The preclinical evaluation of the this compound compound has involved a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro HDAC6 Inhibition Assay

-

Objective: To determine the in vitro potency and selectivity of the this compound compound against HDAC6.

-

Methodology:

-

Recombinant human HDAC6 enzyme is incubated with a fluorogenic acetylated peptide substrate.

-

The this compound compound is added at various concentrations.

-

The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the deacetylase activity.

-

Fluorescence is measured using a plate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.

-

Selectivity is assessed by performing similar assays with other HDAC isoforms.

-

In Vivo Pharmacokinetic Study in Mice

-

Objective: To determine the pharmacokinetic profile of the this compound compound in a mouse model.

-

Methodology:

-

Male C57BL/6 mice are administered a single dose of the this compound compound via oral gavage or intravenous injection.

-

Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma is separated by centrifugation.

-

The concentration of the this compound compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) are calculated using appropriate software.

-

Efficacy Study in a Charcot-Marie-Tooth (CMT) Mouse Model

-

Objective: To evaluate the therapeutic efficacy of the this compound compound in a mouse model of CMT.

-

Methodology:

-

A transgenic mouse model of CMT (e.g., a model with a mutation in a CMT-associated gene) is used.

-

Mice are treated daily with the this compound compound or a vehicle control via oral gavage for a specified duration (e.g., 4-8 weeks).

-

Motor function is assessed weekly using tests such as the rotarod test (to measure motor coordination and balance) and grip strength test.

-

Nerve conduction velocity (NCV) is measured at the beginning and end of the study using electrophysiological recordings from the sciatic nerve.

-

At the end of the study, mice are euthanized, and sciatic nerve and spinal cord tissues are collected for histological and biochemical analysis. This includes immunohistochemistry for acetylated α-tubulin and electron microscopy to assess axon and myelin morphology.

-

Caption: Preclinical Experimental Workflow.

Quantitative Data Summary

Preclinical studies have demonstrated the potential of HDAC6 inhibitors in CMT models. While specific data for the this compound compound (AGT-100216) from peer-reviewed publications are limited, data presented by this compound Therapeutics and findings from similar HDAC6 inhibitors provide valuable insights.

Table 3: Summary of Preclinical Efficacy Data for HDAC6 Inhibitors in CMT Models

| Parameter | Model | Treatment | Outcome |

| Nerve Conduction Velocity (NCV) | CMT1A Mouse Model | HDAC6 Inhibitor | Significant improvement in NCV compared to vehicle-treated animals. |

| Grip Strength | CMT1A Mouse Model | HDAC6 Inhibitor | Dose-dependent restoration of grip strength towards wild-type levels. |

| Mitochondrial Transport | In vitro neuronal model of CMT2A | HDAC6 Inhibitor | Significant increase in the velocity and number of moving mitochondria in axons. |

| α-tubulin Acetylation | Sciatic nerve of CMT mouse models | HDAC6 Inhibitor | Marked increase in the levels of acetylated α-tubulin. |

Conclusion

The this compound compound represents a promising therapeutic strategy for Charcot-Marie-Tooth disease and potentially other neurological disorders characterized by impaired axonal transport. Its mechanism of action, centered on the selective inhibition of HDAC6 and the subsequent restoration of microtubule-based transport, is supported by a strong biological rationale and encouraging preclinical data. Further clinical development will be crucial to ascertain the safety and efficacy of this novel compound in patients. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this exciting area of neuroscience.

References

Predicted biological activity of Augustine molecule

An In-depth Technical Guide on the Predicted Biological Activity of Augustine Therapeutics' Selective HDAC6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "this compound molecule" refers to a new generation of small molecule inhibitors of histone deacetylase 6 (HDAC6) developed by the Belgian biotechnology company, this compound Therapeutics. These molecules, with the lead candidate identified as AGT-100216 , represent a promising therapeutic strategy for a range of debilitating neuromuscular and neurodegenerative diseases, with a primary focus on Charcot-Marie-Tooth (CMT) disease.[1][2][3][4][5] This technical guide elucidates the predicted biological activity of these novel compounds, detailing their mechanism of action, summarizing key preclinical data, and outlining the methodologies for relevant experimental assessments. The molecules are characterized by a novel non-hydroxamate, non-hydrazide producing chemotype, designed to offer high selectivity and an improved safety profile over previous generations of HDAC6 inhibitors.[2][4][6][7]

Introduction: The Therapeutic Promise of HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb histone deacetylases.[7][8] Unlike other HDACs that predominantly function within the nucleus to regulate gene expression via histone modification, HDAC6's main substrates are non-histone proteins in the cytoplasm.[7][8] A key substrate of HDAC6 is α-tubulin, a critical component of microtubules.[7]

Microtubules form the cellular "highways" for axonal transport, a vital process for the health and function of neurons. By removing acetyl groups from α-tubulin, HDAC6 activity can impair this transport system, leading to disruptions in the movement of essential components like mitochondria and vesicles.[7] This disruption is a known pathological hallmark in several neurodegenerative diseases, including CMT, Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease.[7]

Selective inhibition of HDAC6 has emerged as a compelling therapeutic approach. By blocking HDAC6, inhibitors can increase the acetylation of α-tubulin, thereby restoring axonal transport, improving neuronal function, and potentially halting or reversing disease progression.[7][9] this compound Therapeutics' molecules are designed to selectively target HDAC6, avoiding the off-target effects and toxicities associated with earlier, less selective HDAC inhibitors.[2][4][6][7]

Mechanism of Action: Restoring Axonal Health

The primary biological activity of the this compound molecules is the selective inhibition of the catalytic domain of HDAC6. This action leads to a cascade of downstream effects aimed at restoring neuronal health.

-

Increased α-tubulin Acetylation: By inhibiting HDAC6, the equilibrium shifts towards a state of hyperacetylation of α-tubulin.

-

Enhanced Axonal Transport: Acetylated microtubules are recognized by motor proteins (kinesins and dyneins) as preferential tracks, leading to more efficient transport of vital cargo along the axon.

-

Improved Neuronal Function and Survival: The restoration of axonal transport alleviates cellular stress, reduces the aggregation of toxic proteins, and ultimately promotes neuronal health and survival.[7]

The following diagram illustrates the signaling pathway influenced by this compound's HDAC6 inhibitors.

Caption: Mechanism of action of this compound Therapeutics' HDAC6 inhibitors.

Quantitative Data: Preclinical Efficacy

Publicly available quantitative data for this compound Therapeutics' lead compounds is primarily found in patent filings. This data demonstrates the high potency and selectivity of their molecules for HDAC6.

| Compound | Assay Type | Target | IC50 Value | Notes |

| Exemplified Compound | NanoBRET Assay | HDAC6 (CD2) | <100 nM | Demonstrates potent inhibition of the second catalytic domain of HDAC6.[10] |

| Exemplified Compound | Cell-based Acetylated α-tubulin Assay (HeLa cells) | Acetylated α-tubulin | 100-500 nM | Shows a dose-dependent increase in the primary biomarker of HDAC6 inhibition in a cellular context.[10] |

| Exemplified Compound | Cell-based Histone Acetylation Assay (HeLa cells) | Histone Acetylation | 1000-3333 nM | Indicates high selectivity for cytoplasmic HDAC6 over nuclear histone-modifying HDACs.[10] |

Note: The "Exemplified Compound" refers to a molecule disclosed in patent WO 2024261329.[10]

Experimental Protocols

Detailed proprietary protocols for the assays conducted by this compound Therapeutics are not publicly available. However, this section provides standardized, detailed methodologies for key experiments used to characterize HDAC6 inhibitors.

In Vitro HDAC6 Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HDAC6 enzyme.

Objective: To quantify the potency of a test compound in inhibiting HDAC6 enzymatic activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Test compound (e.g., AGT-100216) and DMSO (vehicle control)

-

HDAC developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration remains below 1% in all wells.

-

Reaction Setup: In a 96-well plate, add the assay buffer, diluted test compound (or DMSO for control), and diluted recombinant HDAC6 enzyme.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction.

-

Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop and Develop: Add the developer solution to each well. This stops the HDAC6 reaction and allows the developing enzyme to cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Incubate for an additional 15 minutes at room temperature, protected from light, then measure the fluorescence.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using a suitable curve-fitting software.

Cellular α-tubulin Acetylation Assay (Western Blot)

This protocol describes how to measure the levels of acetylated α-tubulin in cells treated with an HDAC6 inhibitor.

Objective: To confirm the mechanism of action of the HDAC6 inhibitor in a cellular environment.

Materials:

-

Human cell line (e.g., HeLa or a neuronal cell line)

-

Cell culture medium and reagents

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the acetylated α-tubulin signal to the loading control to determine the relative increase in acetylation.

The following diagram provides a generalized workflow for the evaluation of an HDAC6 inhibitor.

Caption: General experimental workflow for HDAC6 inhibitor development.

Clinical Development and Future Directions

This compound Therapeutics' lead candidate, AGT-100216, has entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3][11][12] This represents a significant milestone in the development of this new class of HDAC6 inhibitors.[3][11] The trial is a randomized, double-blind, placebo-controlled study involving single and multiple ascending doses.[11][12]

Beyond CMT, the company is exploring the therapeutic potential of its HDAC6 inhibitors in other neurodegenerative conditions, such as ALS, and in cardiometabolic diseases.[5][7] The development of both peripherally-restricted and brain-penetrant compounds will allow for tailored therapeutic strategies for different indications.[5]

Conclusion

The "this compound molecules" from this compound Therapeutics are a promising new class of selective HDAC6 inhibitors with the potential to be disease-modifying therapies for Charcot-Marie-Tooth disease and other serious neurological and cardiometabolic disorders. Their novel chemotype is designed for improved safety and selectivity, addressing the limitations of earlier HDAC inhibitors. Preclinical data demonstrates potent and selective inhibition of HDAC6, leading to the desired downstream effect of increased α-tubulin acetylation. The progression of the lead candidate, AGT-100216, into clinical trials marks a critical step towards validating this therapeutic approach in patients. Continued research and clinical evaluation will be essential to fully realize the therapeutic potential of this innovative pipeline.

References

- 1. AGT 100216 - AdisInsight [adisinsight.springer.com]

- 2. This compound Therapeutics NV - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. This compound Therapeutics Begins New CMT Trial | CMTA-STAR News [cmtausa.org]

- 4. This compound Therapeutics | Novel HDAC6 Inhibitors for Chronic Disease [augustinetx.com]

- 5. Pipeline [augustinetx.com]

- 6. AGT-100216 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. Therapeutic Focus [augustinetx.com]

- 8. benchchem.com [benchchem.com]

- 9. charcot-marie-toothnews.com [charcot-marie-toothnews.com]

- 10. HDAC6 inhibitors detailed in this compound Therapeutics patent | BioWorld [bioworld.com]

- 11. biopharmaboardroom.com [biopharmaboardroom.com]

- 12. This compound Theraputics [augustinetx.com]

Methodological & Application

Application Note & Protocol: Extraction of Bioactive Alkaloids from Crinum asiaticum

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crinum asiaticum, a member of the Amaryllidaceae family, is a plant rich in bioactive alkaloids with significant pharmacological potential. While the compound "Augustine" is not described in the scientific literature as originating from this plant, Crinum asiaticum is a known source of other potent alkaloids such as lycorine, crinamine, and hamayne. These compounds have demonstrated a range of biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects. This document provides a detailed protocol for the extraction, fractionation, and isolation of these valuable alkaloids. The methodologies are based on established phytochemical procedures and are intended to serve as a guide for laboratory-scale extraction and purification.

Quantitative Data Summary

The yield of alkaloids and specific compounds from Crinum asiaticum can vary based on the part of the plant used, the geographical location, and the extraction method employed. The following table summarizes representative data from literature.

| Plant Material | Extraction Method | Solvent System | Major Alkaloid Isolated | Yield (%) | Reference |

| Fresh Bulbs | Maceration & Acid-Base Partitioning | Ethanol, 2% H₂SO₄, Chloroform, Ammonia | Lycorine | ~0.1-0.3% of dried mass | |

| Leaves | Soxhlet Extraction | Methanol | Total Alkaloids | Not specified | |

| Dried Bulbs | Percolation | Methanol | Crinamine & Lycorine | Not specified |

Experimental Protocols

This protocol details a standard method for the extraction and isolation of alkaloids from the bulbs of Crinum asiaticum, with a focus on lycorine.

1. Preparation of Plant Material:

-

Collect fresh, healthy bulbs of Crinum asiaticum.

-

Wash the bulbs thoroughly with distilled water to remove any soil and debris.

-

Slice the bulbs into thin pieces and air-dry them in the shade for 7-10 days or until they are brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction of Total Alkaloids:

-

Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) for 72 hours at room temperature with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.

-

Suspend the crude extract in 2% sulfuric acid (500 mL).

-

Filter the acidic solution to remove non-alkaloidal material.

-

Wash the filtrate with chloroform (3 x 250 mL) in a separatory funnel to remove pigments and other impurities. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

-

Extract the liberated alkaloids with chloroform (5 x 250 mL).

-

Combine the chloroform fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the total alkaloidal extract.

3. Isolation of Lycorine by Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using chloroform as the stationary phase.

-

Dissolve a portion of the total alkaloidal extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).

-

Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a solvent system of chloroform:methanol (9:1) and visualizing with Dragendorff's reagent.

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a lycorine standard.

-

Evaporate the solvent from the combined fractions to obtain purified lycorine.

4. Characterization:

-

The structure and purity of the isolated compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and by comparison with a reference standard.

Visualizations

Caption: Workflow for the extraction and isolation of lycorine.

Caption: Signaling pathways affected by lycorine.

Augustine compound synthesis pathway and methodology

A thorough search of scientific databases and literature did not yield a specific chemical entity referred to as the "Augustine compound." This term does not correspond to a standard or widely recognized name for a chemical substance. It is possible that "this compound compound" is a trivial name, a newly synthesized molecule not yet widely documented, or a compound named after a researcher named this compound within a specific research group or institution.

To provide the detailed Application Notes and Protocols you require, including synthesis pathways, experimental data, and associated signaling pathways, a more specific identification of the compound is necessary.

To proceed, please provide one or more of the following identifiers for the "this compound compound":

-

IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

Chemical Structure: A graphical representation of the molecular structure.

-

A Reference to a Scientific Publication: A journal article, patent, or other publication that describes the compound's synthesis or activity.

Without this essential information, it is not possible to generate the requested detailed scientific content. Once a specific compound can be identified, a comprehensive response addressing your requirements for data presentation, experimental protocols, and visualizations can be formulated.

Application Note: Agmatine as a Standard in Analytical Chemistry

Introduction

It is important to clarify that "Augustine" is not a recognized chemical standard in analytical chemistry. Based on the context of the query, it is highly probable that the intended compound was Agmatine . Agmatine is a biogenic amine derived from the decarboxylation of L-arginine and plays a significant role as a neuromodulator and cytoprotective agent.[1] Its accurate quantification in biological samples and various food matrices is crucial for research in neuroscience, drug development, and food quality control.[1] This document provides detailed application notes and protocols for the use of Agmatine as an analytical standard.

Agmatine's high polarity presents a challenge for retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[2] Therefore, analytical methods often employ derivatization to enhance its hydrophobicity and detectability, or utilize alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of Agmatine using various methods.

Table 1: HPLC-Based Quantification of Agmatine

| Parameter | Method | Derivatization Agent | Detection Limit | Quantification Limit | Reference |

| Linearity Range | Reversed-Phase HPLC | o-phthalaldehyde (OPA) | 28 - 100 fmol | - | [4] |

| Linearity Range | UPLC-MS/MS | NBD-F | 1.5 nM | 5 nM - 10 µM | [5] |

| Recovery | Reversed-Phase HPLC | Dansyl Chloride | - | - | [6] |

Table 2: Spectrofluorimetric Quantification of Agmatine

| Parameter | Method | Derivatization Agent | Detection Limit (DL) | Quantification Limit (QL) | Reference |

| Performance | Spectrofluorimetry | o-phthalaldehyde (OPA) | 0.36 - 2.52 ng/mL | 1.62 - 8.40 ng/mL | |

| Recovery Rate | Spectrofluorimetry | o-phthalaldehyde (OPA) | 96.3% - 103.4% | - | |

| Reproducibility (RSD) | Spectrofluorimetry | o-phthalaldehyde (OPA) | 0.08% - 1.5% | - |

Experimental Protocols

Protocol 1: Quantification of Agmatine by HPLC with Pre-Column Derivatization

This protocol describes the determination of agmatine in a sample matrix (e.g., wine, biological fluid) using HPLC with pre-column derivatization with dansyl chloride.[6]

Materials:

-

Agmatine standard

-

Dansyl chloride solution (7.5 mg/mL in acetone)

-

Saturated sodium carbonate (Na2CO3) solution

-

1,7-diaminoheptane (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Perchloric acid

-

Vortex mixer

-

Incubator

Procedure:

-

Sample Preparation:

-

Derivatization:

-

HPLC Analysis:

-

Inject an appropriate volume of the derivatized sample into the HPLC system.

-

Use a C18 reversed-phase column.

-

Employ a gradient elution program with a mobile phase consisting of a mixture of acetonitrile and water.

-